molecular formula C36H52Si5 B11942624 Tetrakis(4-(trimethylsilyl)phenyl)silane

Tetrakis(4-(trimethylsilyl)phenyl)silane

Cat. No.: B11942624
M. Wt: 625.2 g/mol
InChI Key: QJDNNPBBEBWKTG-UHFFFAOYSA-N
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Description

Tetrakis(4-(trimethylsilyl)phenyl)silane is an organosilicon compound with the molecular formula C36H52Si5. This compound is notable for its unique structure, where a central silicon atom is bonded to four phenyl groups, each substituted with a trimethylsilyl group. This configuration imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis(4-(trimethylsilyl)phenyl)silane typically involves the reaction of trimethylsilyl chloride with silicon tetrachloride in the presence of a suitable base, such as lithium or sodium. The reaction proceeds as follows: [ 4 \text{Me}_3\text{SiCl} + \text{SiCl}_4 + 8 \text{Li} \rightarrow (\text{Me}_3\text{Si})_4\text{Si} + 8 \text{LiCl} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(4-(trimethylsilyl)phenyl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or platinum.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Tetrakis(4-(trimethylsilyl)phenyl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Employed in the development of silicon-based biomaterials.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of Tetrakis(4-(trimethylsilyl)phenyl)silane involves its ability to form stable bonds with other silicon atoms and organic groups. This property is due to the presence of the trimethylsilyl groups, which provide steric hindrance and enhance the stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

  • Tetrakis(trimethylsilyl)silane
  • Tetrakis(4-bromophenyl)silane
  • Tetrakis(4-(dimethylamino)phenyl)silane

Uniqueness

Tetrakis(4-(trimethylsilyl)phenyl)silane is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of the trimethylsilyl groups enhances its stability and reactivity, making it a valuable compound in various applications.

Properties

Molecular Formula

C36H52Si5

Molecular Weight

625.2 g/mol

IUPAC Name

tetrakis(4-trimethylsilylphenyl)silane

InChI

InChI=1S/C36H52Si5/c1-37(2,3)29-13-21-33(22-14-29)41(34-23-15-30(16-24-34)38(4,5)6,35-25-17-31(18-26-35)39(7,8)9)36-27-19-32(20-28-36)40(10,11)12/h13-28H,1-12H3

InChI Key

QJDNNPBBEBWKTG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)[Si](C2=CC=C(C=C2)[Si](C)(C)C)(C3=CC=C(C=C3)[Si](C)(C)C)C4=CC=C(C=C4)[Si](C)(C)C

Origin of Product

United States

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